N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

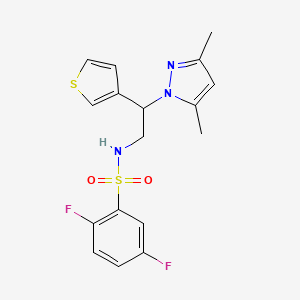

This compound features a central ethyl linker bridging two heterocyclic systems: a 3,5-dimethylpyrazole and a thiophen-3-yl group. The sulfonamide moiety is substituted with 2,5-difluorophenyl, enhancing electronic and steric properties. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, where fluorination improves metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2S2/c1-11-7-12(2)22(21-11)16(13-5-6-25-10-13)9-20-26(23,24)17-8-14(18)3-4-15(17)19/h3-8,10,16,20H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQSXRHQPCXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and diketones.

Introduction of the Thiophene Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the thiophene ring to the pyrazole derivative.

Attachment of the Difluorobenzenesulfonamide Group: This can be achieved through sulfonamide formation reactions, where the difluorobenzenesulfonyl chloride reacts with the amine group of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Pyrimidine-Based Analogs ()

Compounds 2n , 2o , and 2p from Nagl et al. () share the 3,5-dimethylpyrazole subunit but diverge in their core structure (pyrimidin-4-amine vs. sulfonamide) and substituents:

- 2n : 2,5-Difluorophenyl

- 2o : 3-Chloro-4-fluorophenyl

- 2p : 4-Chloro-2-fluorophenyl

Key Differences :

Thiophene-Sulfonamide Analog ()

The compound 3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl)-N-methylbenzenesulfonamide (CAS: 1325304-83-3) shares the thiophene and pyrazole subunits but differs in:

Key Implications :

- Electron Effects : The carbonyl group in ’s compound may reduce conformational flexibility compared to the ethyl linker.

- Steric and Lipophilic Profiles : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could alter binding pocket interactions. The N-methyl group in may further influence solubility and metabolic stability .

Difluoromethyl Pyrazole Analog ()

The compound (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189) shares fluorinated pyrazole motifs but incorporates a more complex acetamide backbone.

Contrasting Features :

- Complexity : The acetamide core and additional indazole/pyridine systems suggest a broader interaction profile, possibly for kinase inhibition.

- Fluorination Pattern : Bis(difluoromethyl) groups on the pyrazole may enhance steric bulk compared to the target’s 3,5-dimethyl substitution, affecting target engagement .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized via the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

- Attachment of the Thiophene Ring : This is achieved through cross-coupling reactions such as Suzuki or Stille coupling with thiophene derivatives.

- Formation of the Benzenesulfonamide Moiety : This step usually involves reacting a sulfonyl chloride with an amine in the presence of a base.

Biological Activity

The biological activity of this compound can be attributed to its unique chemical structure, which includes both pyrazole and thiophene moieties. These components are known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole structures exhibit significant anticancer properties. For instance:

- In a study on related pyrazole compounds, the IC50 values for cytotoxicity against C6 glioma cells were reported as low as 5.13 µM, indicating potent anticancer activity .

- The mechanism of action was found to involve apoptosis induction and cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Pyrazole derivatives have been documented to possess antibacterial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity.

The specific mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural characteristics:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Interaction : It could also interact with various receptors that play a role in cellular signaling pathways related to tumor growth or infection response.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar pyrazole derivatives was conducted:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 5.13 | C6 Glioma | Apoptosis |

| Compound B | 8.34 | SH-SY5Y | Cell Cycle Arrest |

| N-(2-(3,5-dimethyl... | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

Q & A

Q. What are the key steps for synthesizing and purifying this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of pyrazole and thiophene derivatives via nucleophilic substitution or condensation reactions, often using ethanol or dimethylformamide (DMF) as solvents .

- Step 2 : Introduction of the sulfonamide group through sulfonation reactions, with triethylamine as a catalyst to facilitate bond formation .

- Purification : Recrystallization from DMF/ethanol mixtures (1:1) or column chromatography to achieve high purity (>95%) .

Optimization : Reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for yield improvement .

Q. Which analytical techniques are most effective for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone, focusing on pyrazole (δ 2.1–2.5 ppm for methyl groups) and thiophene (δ 6.8–7.2 ppm) signals .

- Infrared Spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F bonds) confirm sulfonamide and fluorobenzene moieties .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., m/z 435.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve ambiguities in bond lengths/angles and confirm stereochemistry .

- Computational DFT Modeling : Compare theoretical NMR/IR spectra (Gaussian 09 or ORCA) with experimental data to identify conformational discrepancies .

Q. How to design experiments to evaluate its biological activity and mechanism?

- In Vitro Assays :

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase activity assays) .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) to quantify IC₅₀ values .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole/thiophene substituents to identify pharmacophores .

- Theoretical Framework : Link activity to electron-withdrawing effects of fluorine atoms (Hammett σ constants) or π-π stacking interactions with aromatic residues .

Q. What role do the pyrazole and thiophene moieties play in its pharmacological properties?

- Pyrazole : Enhances metabolic stability via methyl groups (3,5-dimethyl) that block cytochrome P450 oxidation .

- Thiophene : Facilitates π-π interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs) .

- Synergistic Effects : Combined heterocycles improve solubility (logP ~2.8) while maintaining membrane permeability .

Q. How to optimize crystallographic refinement for this compound?

Q. How to model its interaction with biological targets computationally?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., with COX-2 PDB: 5KIR). Focus on hydrogen bonds between sulfonamide and Arg513 .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes in explicit solvent .

- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .

Q. How to assess stability under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂; track sulfone formation via LC-MS .

- Thermal Stability : DSC/TGA to determine melting/decomposition points (>200°C for sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.